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Abstract
IIIM-290 is a promising preclinical anticancer agent that has demonstrated significant potential

in various cancer models. A semi-synthetic derivative of the natural product rohitukine, IIIM-290
is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] Its notable

characteristic is its oral bioavailability, a significant advantage over earlier rohitukine-inspired

CDK inhibitors like flavopiridol and riviciclib, which require intravenous administration.[2][3][4]

This document provides an in-depth technical overview of the molecular structure, properties,

and associated experimental methodologies of IIIM-290.

Molecular Structure and Chemical Properties
IIIM-290, with the chemical name (1′R,2′S)-2-(2,6-dichlorostyryl)-5,7-dihydroxy-8-(3-hydroxy-1-

methylpiperidin-4-yl)-4H-chromen-4-one, is a chromone alkaloid derivative.[1] Its discovery

stemmed from medicinal chemistry efforts to enhance the oral bioavailability of the rohitukine

pharmacophore.[2][4]

Physicochemical Properties
A summary of the key physicochemical properties of IIIM-290 is presented in Table 1. The

compound is a basic molecule with low aqueous solubility, a factor that may contribute to the

relatively high doses required for optimal in vivo efficacy.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15585933?utm_src=pdf-interest
https://www.benchchem.com/product/b15585933?utm_src=pdf-body
https://www.benchchem.com/product/b15585933?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34324743/
https://pubs.acs.org/doi/10.1021/acsomega.5c06387
http://www.ulab360.com/files/prod/manuals/201401/27/542048001.pdf
https://pubs.acs.org/doi/10.1021/acsomega.5c06387
http://www.ulab360.com/files/prod/manuals/201401/27/542048001.pdf
https://www.researchgate.net/publication/322719992_Discovery_and_Preclinical_Development_of_IIIM-290_an_Orally_Active_Potent_Cyclin-Dependent_Kinase_Inhibitor
https://www.benchchem.com/product/b15585933?utm_src=pdf-body
https://www.benchchem.com/product/b15585933?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34324743/
https://pubs.acs.org/doi/10.1021/acsomega.5c06387
https://www.researchgate.net/publication/322719992_Discovery_and_Preclinical_Development_of_IIIM-290_an_Orally_Active_Potent_Cyclin-Dependent_Kinase_Inhibitor
https://www.benchchem.com/product/b15585933?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34324743/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C23H21Cl2NO5 Inferred from structure

Molecular Weight 478.32 g/mol Inferred from structure

pKa 5.4 [1]

Aqueous Solubility ~8.6 μg/mL [1]

Log P (Octanol/Water) 3.09 [1]

Log D (Distribution Coefficient) 1.65 [1]

Biological Activity and Mechanism of Action
IIIM-290 exhibits potent anticancer activity by selectively inhibiting CDK9, a key regulator of

transcription.[1][2][3] This inhibition leads to the induction of apoptosis in cancer cells.

Kinase Inhibitory Activity
IIIM-290 is a highly potent inhibitor of CDK9/T1.[2][4] Its inhibitory activity against other cyclin-

dependent kinases has also been characterized, demonstrating a degree of selectivity.

Kinase IC50 (nM) Reference

CDK9/T1 1.9 [2]

CDK2/A 16 [2]

Cellular Antiproliferative Activity
The compound has shown significant antiproliferative activity against various cancer cell lines,

particularly in leukemia and pancreatic cancer.

| Cell Line | GI50 (µM) | Cancer Type | Reference | |---|---|---| | Molt-4 | < 1.0 | Leukemia | | |

MIAPaCa-2 | < 1.0 | Pancreatic Cancer | |

Mechanism of Action
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The primary mechanism of action of IIIM-290 is the induction of apoptosis. This process is

initiated through the inhibition of CDK9, leading to downstream effects on gene transcription

and cell cycle regulation. The apoptotic pathway induced by IIIM-290 has been shown to be

caspase-dependent and, in acute lymphoblastic leukemia cells, to involve a p53-dependent

mitochondrial pathway.[1][5] This involves the upregulation of pro-apoptotic proteins such as

PUMA and BAX, release of cytochrome c, and activation of caspase-3.[1]
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Figure 1: Simplified signaling pathway of IIIM-290 induced apoptosis.
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Pharmacokinetics and In Vivo Efficacy
A key feature of IIIM-290 is its oral bioavailability, which has been determined to be 71%.[2][3]

[4] In vivo studies have demonstrated its efficacy in xenograft models of pancreatic, colon, and

leukemia cancers at a dose of 50 mg/kg.[2][4] The compound is reported to be metabolically

stable and does not exhibit significant liabilities related to CYP inhibition or efflux pumps.[4]

Experimental Protocols
This section provides an overview of the methodologies used in the synthesis and biological

evaluation of IIIM-290.

Synthesis of IIIM-290
The total synthesis of IIIM-290 has been reported, with a key step being the Claisen-Schmidt

condensation of rohitukine with 2,6-dichlorobenzaldehyde.
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Figure 2: Key synthetic step for IIIM-290.

Protocol:

Dissolve rohitukine and 2,6-dichlorobenzaldehyde in an appropriate solvent (e.g., methanol).

Add a catalytic amount of a suitable base (e.g., potassium hydroxide).

Stir the reaction mixture at room temperature for a specified period.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction mixture and extract the product with an organic

solvent.

Purify the crude product by column chromatography on silica gel.

Characterize the final product by NMR, mass spectrometry, and HPLC.

CDK9 Kinase Assay
The inhibitory activity of IIIM-290 against CDK9 is typically determined using a luminescence-

based assay such as the ADP-Glo™ Kinase Assay.

Protocol:

Prepare a reaction mixture containing CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a

peptide derived from the C-terminal domain of RNA polymerase II), and ATP in a kinase

buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

Add serial dilutions of IIIM-290 or a vehicle control (DMSO) to the reaction mixture in a 384-

well plate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent

and a luminometer.

Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Cell Proliferation (MTS) Assay
The antiproliferative effects of IIIM-290 are assessed using the MTS assay, which measures

the metabolic activity of viable cells.

Protocol:
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Seed cancer cells (e.g., Molt-4 or MIAPaCa-2) in a 96-well plate at a predetermined density

(e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

Treat the cells with various concentrations of IIIM-290 or a vehicle control for a specified

duration (e.g., 48 hours).

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the GI50 value, the concentration at which the growth of treated cells is inhibited

by 50% compared to untreated controls.

Apoptosis (Caspase-Glo®) Assay
The induction of apoptosis is quantified by measuring the activity of caspases, key executioner

enzymes in the apoptotic pathway.

Protocol:

Treat cancer cells with IIIM-290 at its GI50 concentration for various time points.

Lyse the cells and add the Caspase-Glo® 3/7 reagent, which contains a luminogenic

caspase substrate.

Incubate the mixture at room temperature to allow for caspase cleavage of the substrate and

generation of a luminescent signal.

Measure the luminescence using a luminometer.

An increase in luminescence compared to untreated cells indicates the activation of

caspases and induction of apoptosis.

Conclusion
IIIM-290 is a promising, orally bioavailable CDK9 inhibitor with potent anticancer activity in

preclinical models of leukemia, pancreatic, and colon cancer. Its well-defined mechanism of

action, involving the induction of caspase-dependent and p53-dependent mitochondrial
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apoptosis, makes it an attractive candidate for further clinical development. The detailed

experimental protocols provided in this guide offer a framework for researchers to further

investigate the properties and potential applications of this novel therapeutic agent. The

successful IND approval for clinical trials in pancreatic cancer patients marks a significant

milestone in its development.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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